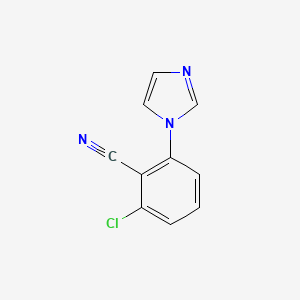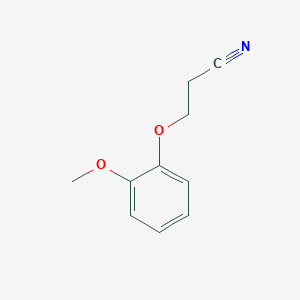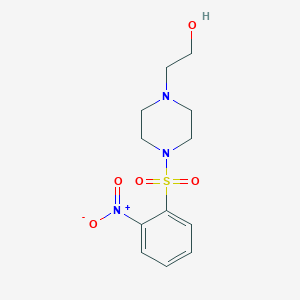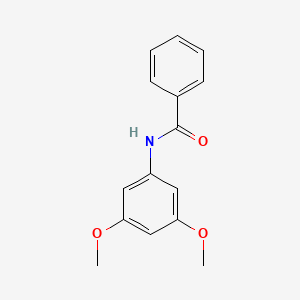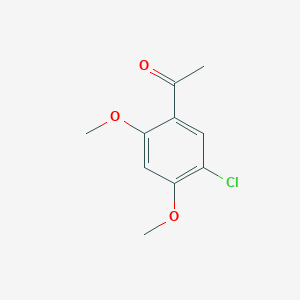![molecular formula C25H18O B1621438 1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one CAS No. 65962-35-8](/img/structure/B1621438.png)
1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one is a chalcone derivative, a class of compounds known for their diverse biological activities and photophysical properties. Chalcones are characterized by the presence of a 1,3-diaryl-2-propen-1-one skeleton, which imparts unique electronic and structural properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between naphthaldehyde and 4-phenylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures .
Industrial Production Methods
This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, quinones, and other oxidized derivatives.
Reduction: Saturated ketones, alcohols, and hydrocarbons.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), sensors, and fluorescent dyes.
Mechanism of Action
The mechanism of action of 1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one is primarily based on its ability to undergo intramolecular charge transfer (ICT). This property allows the compound to interact with various molecular targets, including enzymes and receptors. The ICT state is influenced by the substituent effect, solvent polarity, and temperature, which can modulate the compound’s photophysical properties and biological activities .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Dimethylaminophenyl)-1-(naphthalen-1-yl)prop-2-en-1-one
- 1-(4-Ethoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one
- 1-(4-Aminophenyl)-3-(naphthalen-1-yl)prop-2-en-1-one
Uniqueness
1-[1,1'-biphenyl]-4-yl-3-(1-naphthyl)prop-2-en-1-one is unique due to its specific structural arrangement, which imparts distinct electronic properties and reactivity. The presence of both naphthalene and biphenyl moieties enhances its potential for diverse applications in photophysics and biological research .
Properties
CAS No. |
65962-35-8 |
|---|---|
Molecular Formula |
C25H18O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-naphthalen-1-yl-1-(4-phenylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H18O/c26-25(18-17-22-11-6-10-21-9-4-5-12-24(21)22)23-15-13-20(14-16-23)19-7-2-1-3-8-19/h1-18H |
InChI Key |
ZFZAYVVVWCCISH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



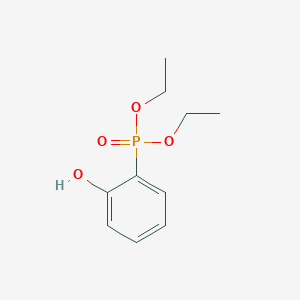
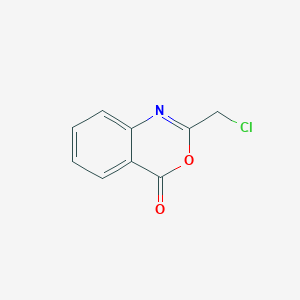
![(-)-N-[(4-methylphenyl)sulfonyl]-D-glutamine](/img/structure/B1621361.png)
![1-(3,4-Dichlorophenyl)-3-[3-(dimethylamino)phenyl]urea](/img/structure/B1621362.png)
![2-(Chloromethyl)-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1621364.png)
